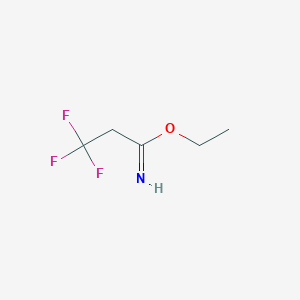

Ethyl 3,3,3-trifluoropropanimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3,3,3-trifluoropropanimidate is a fluorinated organic compound with the molecular formula C5H8F3NO This compound is characterized by the presence of three fluorine atoms attached to the third carbon of the propanimidate group, making it a trifluorinated derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3,3,3-trifluoropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

Starting Material: Ethyl 3,3,3-trifluoropropanoate.

Reagent: Ammonia or a primary amine.

Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at temperatures ranging from 0°C to room temperature.

The reaction can be represented by the following equation:

C5H7F3O2+NH3→C5H8F3NO+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Hydrolysis: The compound can be hydrolyzed to yield ethyl 3,3,3-trifluoropropanoate and ammonia.

Oxidation and Reduction: While the trifluoromethyl group is generally resistant to oxidation, the imidate group can undergo reduction to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Hydrolysis: Ethyl 3,3,3-trifluoropropanoate and ammonia.

Reduction: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,3,3-trifluoropropanimidate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic the properties of other functional groups.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in enhancing the metabolic stability and bioavailability of drugs.

Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Wirkmechanismus

The mechanism by which ethyl 3,3,3-trifluoropropanimidate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. In drug design, this group can enhance the binding affinity to enzymes or receptors, thereby modulating the biological activity of the compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,3,3-trifluoropropanimidate can be compared with other fluorinated compounds such as:

Ethyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the imidate group, making it less reactive in certain chemical transformations.

Mthis compound: The methyl ester variant, which may have different physical properties and reactivity.

Trifluoroacetic acid ethyl ester: Another fluorinated ester, but with different reactivity due to the presence of the carboxylic acid group.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidate functionality, which imparts distinct chemical and physical properties useful in various applications.

Biologische Aktivität

Ethyl 3,3,3-trifluoropropanimidate is a fluorinated compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C5H7F3N2O2

- Molecular Weight : 176.12 g/mol

- CAS Number : 13081-18-0

- Physical State : Liquid

- Boiling Point : Approximately 95°C to 98°C

- Density : 1.283 g/mL

These properties contribute to its reactivity and potential applications in medicinal chemistry and agrochemicals.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Research has suggested that fluorinated compounds can exhibit selective toxicity toward cancer cells. This compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism and growth inhibition in pathogenic organisms.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells after treatment.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 45 | 30 |

| MCF-7 | 50 | 25 |

These findings suggest a potential role for this compound in cancer therapeutics.

Safety and Toxicity

While this compound shows promise in various biological applications, it is essential to consider its safety profile. It has been classified under acute toxicity category 4 and can cause skin irritation and serious eye damage upon exposure. Proper handling precautions must be taken when working with this compound.

Eigenschaften

IUPAC Name |

ethyl 3,3,3-trifluoropropanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c1-2-10-4(9)3-5(6,7)8/h9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTMADXARZWTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.